

# (R)-methyl 2-chloropropanoate chemical structure and properties

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## Compound of Interest

Compound Name: (R)-methyl 2-chloropropanoate

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## An In-depth Technical Guide to (R)-methyl 2-chloropropanoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **(R)-methyl 2-chloropropanoate**, a key chiral building block in the development of pharmaceuticals and agrochemicals.<sup>[1][2][3][4][5]</sup>

## Chemical Structure and Identification

**(R)-methyl 2-chloropropanoate** is a chiral ester characterized by a chlorine atom at the C-2 position of the propanoate backbone, with the (R) stereochemical configuration.

- IUPAC Name: methyl (2R)-2-chloropropanoate<sup>[6]</sup>
- Synonyms: (R)-(+)-2-Chloropropionic acid methyl ester, Methyl (R)-2-chloropropionate<sup>[1][6][7][8]</sup>
- Chemical Structure:

## Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of **(R)-methyl 2-chloropropanoate**.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClO <sub>2</sub>	[6][7][9]
Molecular Weight	122.55 g/mol	[6][7][9]
CAS Number	77287-29-7	[1][6][7]
Appearance	Colorless to almost colorless clear liquid	[1][7]
Boiling Point	132-134 °C	[10]
Density	1.152 g/mL at 25 °C	[10]
Refractive Index	n <sub>20</sub> /D 1.417	[10][11]
Optical Rotation	[α] <sub>20</sub> /D +26° (neat)	[10]
Solubility	Insoluble in water; soluble in organic solvents.	[2][11][12]
Stability	Stable under normal conditions. Flammable.	[11]
Purity	>98.0% (GC)	[1][7][8]
Enantiomeric Excess	ee: 95% (GLC)	[10]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ: 1.66 (d, 3H), 3.79 (s, 3H), 4.42 (q, 1H)	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ: 21.5, 52.9, 53.8, 170.2	<a href="#">[15]</a> <a href="#">[17]</a>
Infrared (IR)	Strong absorptions at 1750-1760 cm <sup>-1</sup> (C=O) and 1700-1785 cm <sup>-1</sup>	<a href="#">[18]</a>
Mass Spectrometry (GC-MS)	m/z top peak: 63; 2nd highest: 27; 3rd highest: 59	<a href="#">[15]</a>

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **(R)-methyl 2-chloropropanoate** are provided below.

### Synthesis via Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This protocol is based on the enantioselective hydrolysis of racemic methyl 2-chloropropanoate using an esterase.

Materials:

- Racemic methyl 2-chloropropanoate
- Esterase EST12–7 from *Pseudonocardia antitumoralis*[\[1\]](#)
- Phosphate buffer (pH 7.5)
- Organic co-solvent (e.g., isopropanol)
- Surfactant (e.g., Triton X-100)
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Prepare a reaction mixture containing phosphate buffer, the organic co-solvent, and the surfactant.
- Add the racemic methyl 2-chloropropanoate to the mixture to a final concentration of 50 mM.  
[\[1\]](#)
- Initiate the reaction by adding the esterase EST12–7.
- Incubate the reaction at an optimized temperature (e.g., 30°C) with gentle agitation.
- Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining **(R)-methyl 2-chloropropanoate** and the conversion of the starting material using chiral gas chromatography.
- Once the desired enantiomeric excess (>99%) is achieved, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.  
[\[1\]](#)
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **(R)-methyl 2-chloropropanoate**.
- Purify the product by vacuum distillation.

## Chemical Synthesis from (S)-Alanine

This method involves the diazotization of (S)-alanine followed by esterification.

Materials:

- (S)-alanine  
[\[13\]](#)
- 5 N Hydrochloric acid  
[\[13\]](#)

- Sodium nitrite[13]
- Methanol
- Sulfuric acid (catalytic amount)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid.[13]
- Cool the mixture to 0°C in an ice-salt bath.[13]
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C.[13]
- After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.[13]
- Extract the resulting (S)-2-chloropropanoic acid with dichloromethane.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- To the crude (S)-2-chloropropanoic acid, add methanol and a catalytic amount of sulfuric acid.
- Reflux the mixture for several hours.

- After cooling, neutralize the reaction mixture and extract the **(R)-methyl 2-chloropropanoate** with an organic solvent.
- Wash the organic layer, dry it, and purify the product by distillation.

## Analytical Procedures

### 3.3.1. Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis

- Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
- Column: A chiral capillary column (e.g., Cyclodex-B).
- Carrier Gas: Helium.
- Injector Temperature: 250°C.
- Detector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.
- Analysis: The enantiomers will have different retention times, allowing for the determination of the enantiomeric excess. The peak area percentage can be used to determine the purity.

### 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

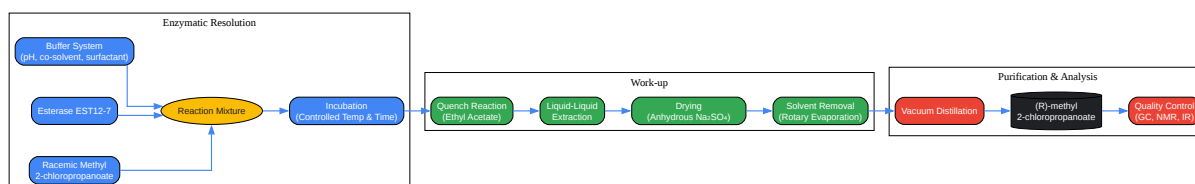
- Instrument: 400 MHz NMR spectrometer.[\[19\]](#)
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>).[\[17\]](#)
- Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.

### 3.3.3. Infrared (IR) Spectroscopy

- Instrument: Fourier-transform infrared (FTIR) spectrometer.
- Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
- Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ester.

## Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of **(R)-methyl 2-chloropropanoate** via enzymatic resolution.



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### Synthesis and Purification Workflow

## Applications in Drug Development

**(R)-methyl 2-chloropropanoate** is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules.<sup>[4][5]</sup> Its utility stems from the presence of a stereocenter and a reactive chloride that can be displaced in nucleophilic substitution reactions, often with inversion of configuration, to introduce new functional groups with controlled stereochemistry.<sup>[5]</sup> This makes it a key starting material for the synthesis of active pharmaceutical ingredients

(APIs) where specific stereoisomers are required for therapeutic efficacy and to minimize side effects.[3] It is also used in the production of certain agrochemicals like herbicides and pesticides.[1][2][4]

## Safety Information

**(R)-methyl 2-chloropropionate** is a flammable liquid and vapor.[6][11][12][20] It causes skin and serious eye irritation and may cause respiratory irritation.[6][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[5] Keep away from heat, sparks, and open flames.[12][20]

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## References

- 1. researchgate.net [researchgate.net]
- 2. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]
- 3. nbinnno.com [nbinnno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 2-Chloropropionate|CAS 17639-93-9|Supplier [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Methyl (R)-(+)-2-Chloropropionate | 77287-29-7 | TCI AMERICA [tcichemicals.com]
- 9. JPS6013736A - Optical resolution of (+)-2-chloropropionic acid - Google Patents [patents.google.com]
- 10. Methyl 2-Chloropropionate | 17639-93-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Methyl 2-chloropropionate | C<sub>4</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]



- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Methyl 2-chloropropionate(17639-93-9) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 15. Methyl 2-chloropropanoate, (R)- | C<sub>4</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]
- 19. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]
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